2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide
Description
The compound 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide features a thieno[3,2-d]pyrimidinone core fused with a thiophene ring, substituted at position 3 with a benzyl group and at position 2 with a sulfanyl-acetamide moiety. The acetamide side chain is further functionalized with a 2,5-dimethylphenyl group.
Properties
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-15-8-9-16(2)19(12-15)24-20(27)14-30-23-25-18-10-11-29-21(18)22(28)26(23)13-17-6-4-3-5-7-17/h3-12H,13-14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSHDXNORYNFNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is EZH2 (Enhancer of Zeste Homolog 2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing. It plays a crucial role in various biological processes such as cell proliferation, stem cell differentiation, and early embryogenesis.
Mode of Action
This compound acts as an inhibitor of EZH2 . It binds to the EZH2 enzyme, preventing it from adding methyl groups to histones. This inhibition disrupts the normal function of EZH2, leading to changes in gene expression.
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathways . Histone methylation is a process that controls gene expression. When EZH2 is inhibited, the methylation pattern of histones changes, leading to altered gene expression. This can have downstream effects on various cellular processes, including cell growth and differentiation.
Result of Action
The compound has shown antiproliferative activity against various cancer cell lines. It can significantly affect lymphoma cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration. These effects suggest that the compound could be a potent antitumor agent.
Biological Activity
The compound 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide is a member of the thieno[3,2-d]pyrimidine class, which has gained attention in medicinal chemistry for its potential biological activities. This article delves into the biological activity of this compound, focusing on its anticancer and antimicrobial properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 401.54 g/mol. The structure features a thieno ring fused with a pyrimidine moiety, a sulfanyl group, and a dimethylphenyl acetamide substituent. These structural elements are crucial for its biological activity.
Biological Activity
Research indicates that compounds similar to This compound exhibit significant anticancer and antimicrobial properties. The following table summarizes the biological activities associated with this compound and its derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-(1H-Benzimidazol-2-yl)-3,5-dimethylthieno[2,3-d]pyrimidin-4-one | Contains benzimidazole moiety | Antimicrobial |
| 4-Oxo-thieno[3,2-d]pyrimidin derivatives | Lacks sulfanyl group | Anticancer |
| N-(aryl)acetamides | Simple aromatic substitutions | Varies widely; some exhibit anti-inflammatory properties |
Anticancer Activity
Thieno[3,2-d]pyrimidine derivatives have shown promising results in inhibiting key enzymes involved in cancer cell proliferation. Notably, they may target thymidylate synthase and dihydrofolate reductase, which are critical enzymes in DNA synthesis and repair pathways. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines.
For instance, a study highlighted the inhibition of cancer cell growth in human breast (MDA-MB-231) and liver (SK-Hep-1) cell lines using similar thieno derivatives. The compounds exhibited IC50 values in the micromolar range, indicating potent anticancer activity .
Antimicrobial Activity
The compound's antimicrobial properties have been attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways. Research has shown that it possesses activity against various Gram-positive and Gram-negative bacteria. A specific derivative demonstrated efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.
Synthesis Methods
The synthesis of This compound typically involves one-pot intermolecular annulation reactions between o-amino benzamides and thiols. This method facilitates the formation of the thieno[3,2-d]pyrimidine framework while allowing for modifications to enhance biological activity.
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the aromatic rings or the acetamide group can significantly influence its potency and selectivity against specific biological targets. For example:
- Substituent Variations : Altering substituents on the phenyl ring can enhance binding affinity to target enzymes.
- Sulfanyl Group Influence : The presence of the sulfanyl group appears to enhance interactions with biological macromolecules compared to similar compounds lacking this feature.
Case Studies
Several case studies have documented the efficacy of thieno[3,2-d]pyrimidine derivatives:
- A study identified a novel anticancer compound through screening a drug library on multicellular spheroids that included variations of thieno derivatives .
- Another research effort focused on synthesizing compounds that exhibited both anticancer and antimicrobial activities through targeted modifications in their chemical structure .
Comparison with Similar Compounds
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide (CAS 1252856-24-8)
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2,3-dimethoxyphenyl)methyl]acetamide (CAS 1252929-23-9)
- Key Differences : A 2,3-dimethoxyphenylmethyl group replaces the 2,5-dimethylphenyl moiety, increasing steric bulk and altering spatial orientation.
- Molecular Weight : 481.6 g/mol, suggesting higher lipophilicity than the target compound.
- Synthetic Pathway : Likely involves similar thiolate-acetamide coupling but with a benzylamine intermediate for the methylene bridge .
Heterocyclic Analogues with Modified Cores
(S)-2-(1-benzyl-5-(but-3-en-1-yl)-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)acetamide (11q)
- Core Structure: A benzo[e][1,4]diazepine fused with pyrimido[4,5-d]pyrimidinone replaces the thienopyrimidinone.
- However, the larger molecular weight (~700 g/mol) may compromise bioavailability compared to the target compound .
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Core Structure: A pyrazolo[3,4-d]pyrimidine linked to a chromenone system.
- Key Features: Fluorine atoms improve metabolic stability and binding affinity.
Functional Group Variations in Acetamide Derivatives
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a)
3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides
- Core Heterocycles: 1,3,4-oxadiazole and thiazole rings replace the thienopyrimidinone.
- Biological Implications: The thiazole and oxadiazole motifs are associated with antimicrobial activity, suggesting divergent therapeutic targets compared to the thienopyrimidinone series .
Comparative Analysis Table
| Compound Class | Core Structure | Key Substituents | Molecular Weight (g/mol) | Potential Bioactivity |
|---|---|---|---|---|
| Target Compound | Thieno[3,2-d]pyrimidinone | 2,5-Dimethylphenyl | ~450–460 | Kinase inhibition, antimicrobial |
| 3,4-Dimethoxyphenyl Analogue | Thieno[3,2-d]pyrimidinone | 3,4-Dimethoxyphenyl | 467.6 | Enhanced solubility |
| Pyrazolo[3,4-d]pyrimidine | Pyrazolo-chromenone | Fluorophenyl, sulfonamide | 589.1 | Anticancer, kinase inhibition |
| Benzo[e][1,4]diazepine Hybrid | Pyrimido[4,5-d]pyrimidinone | Benzyl, pyridinyl | ~700 | Kinase inhibition (hypothetical) |
| Oxadiazole-Thiazole Derivative | 1,3,4-Oxadiazole, thiazole | Sulfanyl-propanamide | ~350–400 | Antimicrobial |
Q & A
Basic: What are the optimal synthetic conditions for this compound?
The synthesis involves multi-step reactions, including formation of the thieno[3,2-d]pyrimidin-4(3H)-one core, introduction of substituents, and final coupling. Key conditions include:
- Solvents : Polar solvents like ethanol or dimethylformamide (DMF) are used to enhance intermediate solubility and reaction efficiency .
- Temperature : Elevated temperatures (70–100°C) are critical for cyclization and sulfanyl-acetamide coupling steps .
- Catalysts : Bases like potassium carbonate or triethylamine facilitate nucleophilic substitutions and deprotonation .
- Reaction Monitoring : TLC or HPLC is employed to track intermediates and ensure step completion .
Basic: What analytical methods confirm the compound’s structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR verifies substituent positions and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is typical for research-grade material) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Advanced: How can synthetic yield be optimized for scale-up studies?
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer and reduce side reactions, enhancing yield by 15–20% compared to batch methods .
- Microwave-Assisted Synthesis : Accelerates cyclization steps (e.g., thienopyrimidine core formation) with 30–50% shorter reaction times .
- Solvent-Free Conditions : For sulfanyl coupling, solvent-free reactions reduce purification steps and improve atom economy .
Advanced: What strategies improve aqueous solubility for in vivo studies?
- Prodrug Design : Introduce phosphate or glycosyl groups to the acetamide moiety to enhance hydrophilicity .
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) for in vivo formulations without precipitation .
- Nanoparticle Encapsulation : Lipid-based nanoparticles increase bioavailability by 2–3 fold in preclinical models .
Data Contradiction: How to resolve conflicting reports on its antimicrobial vs. anticancer activity?
- Target Selectivity Profiling : Use kinase inhibition assays (e.g., EGFR, VEGFR) to differentiate anticancer mechanisms from broad-spectrum antimicrobial effects .
- Dose-Response Analysis : Antimicrobial activity may dominate at lower concentrations (IC50: 5–10 μM), while anticancer effects require higher doses (IC50: 20–50 μM) .
- Structural Analog Comparisons : Compare with derivatives lacking the dimethylphenyl group, which reduces antimicrobial potency but retains anticancer activity .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
- Core Modifications : Replace the thieno[3,2-d]pyrimidine core with pyrido[2,3-d]pyrimidine to assess impact on kinase inhibition .
- Substituent Variation : Systematically alter benzyl (e.g., chloro, methoxy) and acetamide (e.g., alkyl vs. aryl) groups to map binding interactions .
- 3D-QSAR Modeling : Use computational tools like CoMFA to predict bioactivity trends and prioritize synthetic targets .
Intermediate Handling: How to stabilize reactive intermediates during synthesis?
- Low-Temperature Storage : Thienopyrimidinone intermediates are stored at –20°C under inert gas (N2/Ar) to prevent oxidation .
- In Situ Quenching : For sulfanyl intermediates, immediate reaction with acetamide precursors minimizes degradation .
- Protective Group Chemistry : Use tert-butoxycarbonyl (Boc) groups to shield amine functionalities during multi-step syntheses .
Advanced: What methods quantify trace impurities in the final product?
- UPLC-MS/MS : Detects impurities at ppm levels, particularly residual solvents or byproducts from sulfanyl coupling .
- Elemental Analysis : Confirms stoichiometric ratios of C, H, N, S to identify non-volatile contaminants .
- Stability-Indicating Assays : Stress testing (heat, light, pH extremes) identifies degradation pathways and critical impurities .
Reaction Mechanism: How to elucidate the role of the benzyl group in biological activity?
- Crystallography : Co-crystallize the compound with target enzymes (e.g., thymidylate synthase) to visualize benzyl group interactions .
- Isotopic Labeling : Use deuterated benzyl groups in kinetic studies to assess metabolic stability and binding kinetics .
- Proteomics : SILAC-based profiling identifies proteins with benzyl-dependent binding, clarifying mechanistic pathways .
Scale-Up Challenges: What are critical parameters for transitioning from lab-scale to pilot production?
- Heat Management : Exothermic reactions (e.g., cyclization) require jacketed reactors with precise temperature control to prevent runaway reactions .
- Catalyst Recycling : Immobilized catalysts (e.g., Pd/C on silica) reduce costs and improve sustainability in large-scale syntheses .
- Regulatory Compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., DMF < 880 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
